

7-Chloro-3,4-dihydroquinolin-2(1H)-one basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Chloro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B080297

[Get Quote](#)

An In-depth Technical Guide to **7-Chloro-3,4-dihydroquinolin-2(1H)-one**: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist Abstract

7-Chloro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic scaffold, featuring a lactam moiety and a strategically placed chlorine atom, serves as a versatile platform for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic signature, and established synthetic routes. Furthermore, it delves into its critical role as a key intermediate in the development of therapeutic agents, particularly those targeting the central nervous system (CNS). By synthesizing detailed experimental protocols, structural data, and insights into its reactivity, this document aims to serve as an essential resource for researchers and scientists engaged in the fields of organic synthesis, drug discovery, and materials science.

Core Physicochemical and Structural Properties

The foundational characteristics of a chemical entity dictate its behavior in both chemical and biological systems. Understanding these properties is paramount for its effective utilization in

research and development.

Chemical Identity and Structure

7-Chloro-3,4-dihydroquinolin-2(1H)-one is systematically identified by the following descriptors:

- CAS Number: 14548-50-6[\[1\]](#)
- Molecular Formula: C₉H₈ClNO[\[1\]](#)
- Molecular Weight: 181.62 g/mol [\[1\]](#)[\[2\]](#)

The molecule consists of a benzene ring fused to a dihydropyridinone ring, with a chlorine atom substituted at the 7-position of the quinoline core.

Caption: 2D structure of **7-Chloro-3,4-dihydroquinolin-2(1H)-one**.

Physical and Chemical Data

A summary of the key physical properties is presented below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

Property	Value	Source(s)
Appearance	Light Beige Solid	[3]
Boiling Point	345°C	[2]
Molecular Weight	181.62 g/mol	[1] [2]
Storage Temperature	2-8°C, Sealed in dry, Room Temperature	[1] [2] [3]

Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and purity assessment. The dihydroquinolin-2(1H)-one scaffold presents a distinct spectral signature. The following table

summarizes expected peaks based on its structure. Note that specific experimental values may vary slightly based on the solvent and instrument used.

Spectroscopy	Characteristic Peaks / Features
¹ H NMR	Aromatic Protons (3H): Signals typically appear in the δ 7.0-8.0 ppm range. The substitution pattern (protons at C5, C6, C8) will lead to distinct splitting patterns (doublets, doublet of doublets). N-H Proton (1H): A broad singlet, typically downfield, whose chemical shift is solvent-dependent. Aliphatic Protons (4H): Two methylene groups (-CH ₂ -CH ₂ -) at C3 and C4, appearing as triplets or more complex multiplets in the δ 2.5-3.5 ppm range.
¹³ C NMR	Carbonyl Carbon (C=O): A characteristic peak in the δ 165-175 ppm region. Aromatic Carbons (6C): Multiple signals between δ 115-145 ppm. The carbon attached to chlorine (C7) and the carbons at the ring junction will have distinct shifts. Aliphatic Carbons (2C): Two signals for the methylene carbons (C3, C4) in the δ 25-40 ppm range.
IR Spectroscopy	N-H Stretch: A moderate to sharp band around 3200-3300 cm ⁻¹ . C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm ⁻¹ . C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm ⁻¹ region. C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm ⁻¹ .
Mass Spectrometry	Molecular Ion (M ⁺): A prominent peak at m/z \approx 181. The presence of chlorine will result in a characteristic M+2 isotope peak (³⁷ Cl) with an intensity of approximately one-third of the M ⁺ peak (³⁵ Cl).

Synthesis and Reactivity

The synthesis of the dihydroquinolin-2(1H)-one core is a well-established area of organic chemistry, with various methods developed to access this important scaffold.

Synthetic Strategy: Intramolecular Friedel-Crafts Cyclization

One of the most direct and historically significant methods for constructing the 3,4-dihydroquinolin-2(1H)-one skeleton is through an intramolecular Friedel-Crafts reaction. This approach typically starts with an N-aryl-3-chloropropionamide precursor.

Caption: General workflow for the synthesis via intramolecular Friedel-Crafts cyclization.

General Experimental Protocol

This protocol is a representative example based on established methods for similar compounds[4]. Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment.

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl_3 , ~3-5 equivalents).
- **Reagent Addition:** N-(3-chlorophenyl)-3-chloropropionamide (1 equivalent) is added portion-wise to the stirred AlCl_3 at room temperature. The addition may be exothermic and should be controlled.
- **Heating:** After the addition is complete, the reaction mixture is heated to a temperature typically between 140-170°C to form a melt. The reaction is maintained at this temperature for 1-3 hours.
- **Work-up:** The reaction mixture is cooled to room temperature and then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step must be performed slowly and with caution.

- Extraction: The resulting solid precipitate, containing a mixture of 7-chloro and 5-chloro isomers, is collected by vacuum filtration and washed with water.
- Purification: The crude product is purified to separate the desired 7-chloro isomer. This is often achieved through recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

Causality Insight: The use of a strong Lewis acid like AlCl_3 is crucial to activate the amide's carbonyl group, facilitating the electrophilic aromatic substitution (Friedel-Crafts acylation) onto the electron-rich aromatic ring. The regioselectivity (formation of the 7-chloro vs. 5-chloro isomer) is governed by the directing effects of the chloro and amido substituents on the phenyl ring.

Chemical Reactivity and Derivatization

The **7-Chloro-3,4-dihydroquinolin-2(1H)-one** scaffold offers several handles for chemical modification:

- N-Alkylation/Arylation: The lactam nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or arylated to introduce diverse substituents.
- Aromatic Substitution: The chlorine at the C7 position can be displaced via nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$) reactions, particularly if the quinolinone ring is further activated. It can also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.
- Modification of the Lactam Ring: The carbonyl group and the adjacent methylene groups can undergo various transformations, although this often requires more forcing conditions.

Role in Drug Discovery and Medicinal Chemistry

The true value of **7-Chloro-3,4-dihydroquinolin-2(1H)-one** lies in its application as a foundational structure for pharmacologically active agents. The dihydroquinolinone core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets.

A Key Precursor for CNS-Active Agents

This compound and its hydroxylated analogue, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, are pivotal intermediates in the synthesis of major antipsychotic drugs[2]. For instance, the core structure is found in aripiprazole and brexpiprazole, which act as dopamine D₂ receptor partial agonists and serotonin 5-HT_{2a} receptor antagonists[5].

The synthesis of these drugs often involves converting the 7-position (either chloro or hydroxy) into a long ether chain that connects to a piperazine moiety[3][4][5][6].

Caption: Synthetic pathway from the core scaffold to CNS drugs.

Platform for Anticancer and Antimicrobial Agents

Derivatives of the broader 7-chloroquinoline class have demonstrated a wide range of biological activities. While the specific dihydroquinolinone is primarily a building block, the 7-chloroquinoline pharmacophore it contains is associated with:

- **Anticancer Activity:** Various 7-chloroquinoline derivatives have shown cytotoxic effects against multiple cancer cell lines, including colon, breast, and cervical cancer lines[7][8][9]. Some derivatives act as PI3K α inhibitors[10].
- **Antimalarial and Antileishmanial Activity:** The 7-chloroquinoline core is famously the basis for the antimalarial drug chloroquine[11]. Related hydrazone derivatives have been investigated for activity against *Leishmania amazonensis* and other parasites[12][13].
- **Antibacterial and Antifungal Activity:** Studies have also explored 7-chloroquinoline derivatives for their potential to inhibit the growth of various bacteria and fungi[14][15].

The incorporation of the dihydro-2-oxo feature modulates the electronic and steric properties of the quinoline ring system, offering a distinct avenue for developing new therapeutic agents in these areas.

Analytical and Safety Considerations

Quality Control

The purity and identity of **7-Chloro-3,4-dihydroquinolin-2(1H)-one** are typically confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is

used to assess purity, while structural confirmation is achieved through the spectroscopic methods outlined in Section 1.3.

Safety and Handling

While specific toxicity data for this compound is limited, related chloro-aromatic and quinoline compounds warrant careful handling. Based on data for the analogous 7-chloro-4-hydroxyquinoline, the following hazards may be relevant[16]:

- Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
- Precautions: Handle in a well-ventilated area, avoiding inhalation of dust. Wear appropriate protective equipment, including gloves, safety glasses, and a lab coat.
- Storage: Store in a tightly sealed container in a dry, cool place (2-8°C is recommended for long-term stability) away from incompatible materials[1][2][3].

Conclusion

7-Chloro-3,4-dihydroquinolin-2(1H)-one is more than a simple chemical reagent; it is a validated and highly valuable scaffold in modern drug discovery. Its straightforward synthesis and versatile chemical handles allow for extensive derivatization, leading to potent and selective modulators of various biological targets. The proven success of this core in blockbuster CNS drugs underscores its importance and ensures its continued relevance in the pursuit of novel therapeutics. This guide has provided the core technical information required for scientists to confidently incorporate this powerful building block into their research and development programs.

References

- **7-Chloro-3,4-dihydroquinolin-2(1H)-one**, 95%. Lab-Chemicals.Com.
- El-Sayed, M. A. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
- 7-CHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE. ChemicalBook.
- 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one. Scimilify.
- **7-Chloro-3,4-dihydroquinolin-2(1H)-one**. Chemimpex.

- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
- 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone.
- Process for the preparation of quinoline-2(1h)-one derivatives.
- Ahamed, L. S., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.
- Zhang, H., et al. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β -Unsaturated N-Arylamides.
- Belskaya, D., et al. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University, Baxendale Group.
- Kim, S., et al. (2019). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry.
- 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.
- 7-Chloro-4-hydroxyquinoline.
- Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. Royal Society of Chemistry.
- N-[7-Chloro-4-[4-(phenoxy)methyl]-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. MDPI.
- 7-CHLORO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE manufacturers and suppliers in india. LookChem.
- Chlorobutoxyquinolinone (25 mg) (7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one). USP.
- Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
- 7-Chloroquinoline.
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube.
- Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents.
- Spectroscopy Problems.
- Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube.
- Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis.
- Introduction to Spectroscopy: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.
- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.

- Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. YouTube.
- 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid. LGC Standards.
- 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one. BLDpharm.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. lab-chemicals.com [lab-chemicals.com]
- 2. 7-Chloro-3,4-dihydroquinolin-2(1H)-one [myskinrecipes.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 5. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]
- 6. 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one Online | 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one Manufacturer and Suppliers [scimlifify.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 15. researchgate.net [researchgate.net]
- 16. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [7-Chloro-3,4-dihydroquinolin-2(1H)-one basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080297#7-chloro-3-4-dihydroquinolin-2-1h-one-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com